molecular formula C25H35N3O4S B2482337 N-(3-{(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide CAS No. 867135-69-1

N-(3-{(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

Cat. No. B2482337
CAS RN: 867135-69-1
M. Wt: 473.63
InChI Key: DXHCFHXEKBBRJR-UHFFFAOYSA-N
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Description

“N-(3-{(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide” is a complex organic compound . It has a molecular formula of C25H35N3O4S and an average mass of 473.628 Da . The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and it also contains methoxy groups and a benzothiophene ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a benzothiophene ring, a piperazine ring, and methoxy groups . The benzothiophene ring is a sulfur-containing heterocycle, while the piperazine ring is a common feature in many pharmaceuticals . The methoxy groups are oxygen-containing substituents that can significantly influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 663.9±55.0 °C at 760 mmHg, and a flash point of 355.3±31.5 °C . It also has a logP value of 2.8216, indicating its relative lipophilicity .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral potential. For instance:

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives exhibit anti-inflammatory and analgesic effects:

Neuroinflammation Modulation

Compounds related to our structure may impact brain disorders involving neuroinflammation:

Metabolic and Immunological Effects

Indole derivatives have implications for metabolic and immunological health:

Broad-Spectrum Biological Activities

Indole derivatives, including our compound, possess diverse biological activities:

Drug Development Potential

The indole scaffold, found in many synthetic drug molecules, inspires researchers to explore newer therapeutic possibilities . Our compound’s unique structure may contribute to drug development in various fields.

properties

IUPAC Name

N-[3-[(3,4-dimethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O4S/c1-17(30)26-25-23(19-6-4-5-7-22(19)33-25)24(28-12-10-27(11-13-28)14-15-29)18-8-9-20(31-2)21(16-18)32-3/h8-9,16,24,29H,4-7,10-15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHCFHXEKBBRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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